molecular formula C13H16N2O2S B3878797 ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate

ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate

Cat. No. B3878797
M. Wt: 264.35 g/mol
InChI Key: YVBQRADOCCPMFG-UHFFFAOYSA-N
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Description

Ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTA is a thiadiazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Mechanism of Action

The mechanism of action of ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate has also been found to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress-induced damage. Additionally, ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate can inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate has also been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In vivo studies have shown that ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

Ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to improve its yield and purity. ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate has also been extensively studied for its biological activities, making it a viable option for further research. However, ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.

Future Directions

There are several future directions for research on ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate. One potential area of research is the development of ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate derivatives with improved biological activities and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate in various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Furthermore, the mechanism of action of ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate needs to be further elucidated to fully understand its biological activities.

Scientific Research Applications

Ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of NF-κB. ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate has also been found to have antioxidant properties, which can protect against oxidative stress-induced damage. Furthermore, ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate has been shown to have antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-17-11(16)9-13(2)15-14-12(18-13)10-7-5-4-6-8-10/h4-8,15H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBQRADOCCPMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(NN=C(S1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 2
ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 3
ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 4
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ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 5
ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 6
ethyl (2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)acetate

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